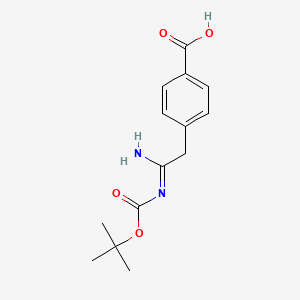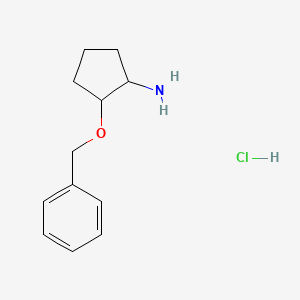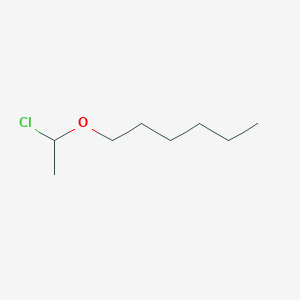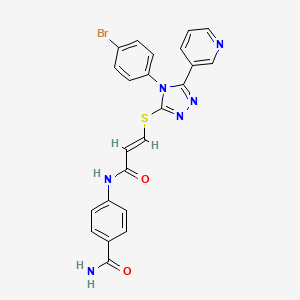
5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole is a heterocyclic compound that features a nitro group, a trifluoromethyl group, and an indazole core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with appropriate electrophiles. For instance, the reaction of 4-(trifluoromethyl)phenylhydrazine with 2-nitrobenzaldehyde under acidic conditions can yield the desired indazole core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization reactions, followed by purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole can undergo reduction to form amino derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Cyclization: The indazole core can be further functionalized through cyclization reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Common reducing agents such as tin(II) chloride or iron powder in acidic conditions can be used to reduce the nitro group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, or alkylating agents under appropriate conditions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives, which can be further functionalized.
Substituted Indazoles: Electrophilic aromatic substitution reactions yield various substituted indazole derivatives.
Scientific Research Applications
Chemistry
5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for the development of new therapeutic agents.
Medicine
The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a valuable lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-3-phenyl-1H-indazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(4-(Trifluoromethyl)phenyl)-1H-indazole:
5-Amino-3-(4-(trifluoromethyl)phenyl)-1H-indazole: The amino group provides different reactivity and biological activity compared to the nitro group.
Uniqueness
5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical stability, reactivity, and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
1356087-78-9 |
|---|---|
Molecular Formula |
C14H8F3N3O2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
5-nitro-3-[4-(trifluoromethyl)phenyl]-1H-indazole |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-8(2-4-9)13-11-7-10(20(21)22)5-6-12(11)18-19-13/h1-7H,(H,18,19) |
InChI Key |
FXBLUSQBYCBCLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)





![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)

![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)

![[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid](/img/structure/B13083503.png)
